molecular formula C18H16Cl2N4O3S B12380459 Dhx9-IN-13

Dhx9-IN-13

Cat. No.: B12380459
M. Wt: 439.3 g/mol
InChI Key: WPKNHRQCPRFXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dhx9-IN-13 is a small molecule inhibitor targeting the RNA helicase DHX9. DHX9 is a multifunctional DEAH-box ATP-independent RNA helicase involved in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 is evident in multiple cancer types, making it an attractive target for oncology drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhx9-IN-13 involves multiple steps, including the preparation of intermediates and final coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing small molecule inhibitors typically involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification through chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis using automated reactors and purification systems. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets regulatory standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Dhx9-IN-13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired chemical transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs of this compound .

Mechanism of Action

Dhx9-IN-13 exerts its effects by inhibiting the RNA helicase activity of DHX9. This inhibition leads to the accumulation of RNA/DNA secondary structures such as R-loops and circular RNA, inducing replication stress and preventing DNA replication in the S phase. The compound also triggers tumor-intrinsic antiviral signaling by inducing the accumulation of double-stranded RNA, enhancing the immune response against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dhx9-IN-13 is unique in its selective inhibition of DHX9, making it particularly effective in targeting microsatellite instable tumors with defective mismatch repair. This selective dependency profile distinguishes it from other compounds that may have broader or less specific targets .

Conclusion

This compound is a promising small molecule inhibitor with significant potential in cancer research and drug discovery. Its unique mechanism of action and selective targeting of DHX9 make it a valuable tool for studying genomic stability and developing new therapeutic agents.

Properties

Molecular Formula

C18H16Cl2N4O3S

Molecular Weight

439.3 g/mol

IUPAC Name

N-[3-chloro-5-(methanesulfonamido)phenyl]-1-(5-chloropyridin-2-yl)-5-methylpyrrole-3-carboxamide

InChI

InChI=1S/C18H16Cl2N4O3S/c1-11-5-12(10-24(11)17-4-3-13(19)9-21-17)18(25)22-15-6-14(20)7-16(8-15)23-28(2,26)27/h3-10,23H,1-2H3,(H,22,25)

InChI Key

WPKNHRQCPRFXDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1C2=NC=C(C=C2)Cl)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C

Origin of Product

United States

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